TSU-68, chemically known as (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid, is a synthetic small-molecule compound that acts as a potent inhibitor of multiple receptor tyrosine kinases (RTKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a significant role in scientific research, particularly in oncology and pharmacology, as a tool for studying angiogenesis, tumor growth, and metastasis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of Orantinib involves several key steps that utilize established organic chemistry techniques. Initial synthesis typically starts from commercially available precursors, followed by a series of reactions including:
Orantinib's molecular structure can be represented as follows:
The compound features a complex arrangement that includes a pyrrole ring fused with an oxindole framework, contributing to its biological activity. The precise arrangement of atoms allows for effective binding to target kinases, which is critical for its function as an inhibitor .
Orantinib undergoes various chemical reactions during its synthesis and metabolism:
These reactions are carefully controlled to ensure high yields and minimize byproducts, which is essential for pharmaceutical applications .
Orantinib exerts its anticancer effects primarily through the inhibition of receptor tyrosine kinases such as:
By blocking these receptors, Orantinib disrupts signaling pathways that promote angiogenesis and tumor cell proliferation. This inhibition leads to reduced blood supply to tumors and ultimately hampers their growth .
Orantinib exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical settings, influencing how Orantinib is administered and absorbed in the body .
Orantinib has shown promise in various scientific applications:
Ongoing research continues to explore its potential in combination therapies and novel formulations aimed at enhancing therapeutic outcomes in oncology .
CAS No.: 59227-86-0
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.: 20628-59-5